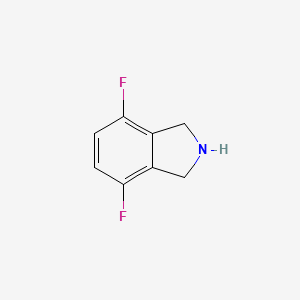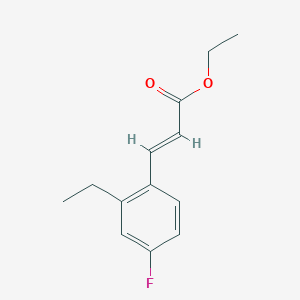
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester is an organic compound with the molecular formula C13H15FO2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the phenyl ring is substituted with an ethyl group at the 2-position and a fluorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester typically involves the reaction of 2-ethyl-4-fluorobenzaldehyde with ethyl acrylate in the presence of a base, such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(2-Ethyl-4-fluorophenyl)acrylic acid.
Reduction: 3-(2-Ethyl-4-fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug development, its mechanism of action would involve interaction with molecular targets, such as receptors or enzymes, to elicit a biological response.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Ethylphenyl)acrylic acid ethyl ester
- 3-(4-Fluorophenyl)acrylic acid ethyl ester
- 3-(2-Ethyl-4-chlorophenyl)acrylic acid ethyl ester
Uniqueness
3-(2-Ethyl-4-fluorophenyl)acrylic acid ethyl ester is unique due to the presence of both an ethyl group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
850793-49-6 |
|---|---|
Fórmula molecular |
C13H15FO2 |
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
ethyl 3-(2-ethyl-4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15FO2/c1-3-10-9-12(14)7-5-11(10)6-8-13(15)16-4-2/h5-9H,3-4H2,1-2H3 |
Clave InChI |
XGKUHLFORIHHMD-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C(C=CC(=C1)F)/C=C/C(=O)OCC |
SMILES |
CCC1=C(C=CC(=C1)F)C=CC(=O)OCC |
SMILES canónico |
CCC1=C(C=CC(=C1)F)C=CC(=O)OCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




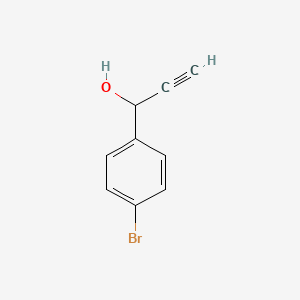
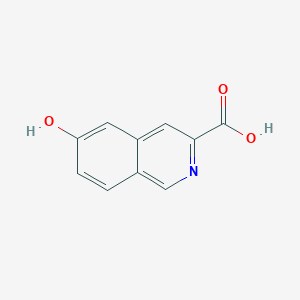
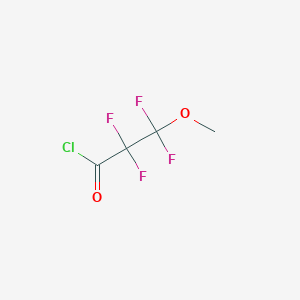

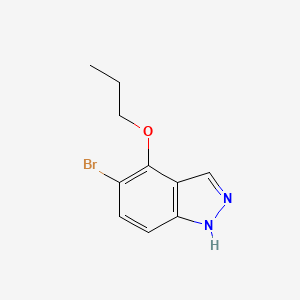
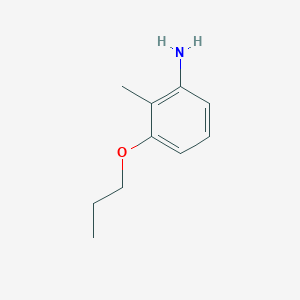
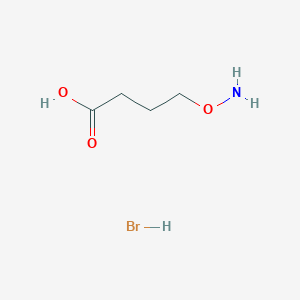
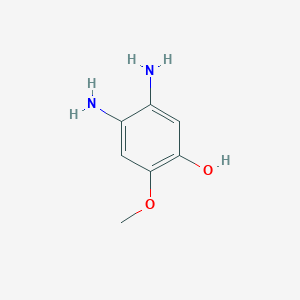
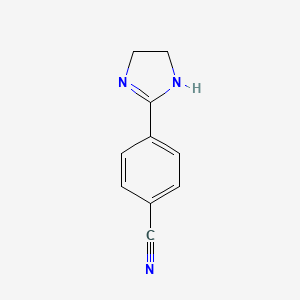
![3,5-Dichloro-2-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3288138.png)

